2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
Description
Properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-6-10-7-11(8-16-12(10)17-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLJIEMTAFYRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC(=C3)C)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694521 | |
| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111638-03-9 | |
| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111638-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
The compound 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine is a derivative of pyrrolo[2,3-b]pyridine that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action and therapeutic potentials based on current research findings.
Chemical Structure and Properties
- Chemical Formula : CHBNO
- Molecular Weight : 218.09 g/mol
- CAS Number : 610768-32-6
The compound features a pyrrolo[2,3-b]pyridine core substituted with a dioxaborolane moiety, which is believed to enhance its biological properties through improved solubility and bioavailability.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Research indicates that derivatives of pyrrolo[2,3-b]pyridine are effective inhibitors of various kinases. For example, compounds with similar structures have shown significant inhibition of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in Alzheimer's disease pathology. Enzymatic assays revealed nanomolar-level inhibitory activity against DYRK1A .
- Antioxidant Activity : The compound has demonstrated antioxidant properties through assays such as the Oxygen Radical Absorbance Capacity (ORAC) test. This suggests a potential role in mitigating oxidative stress-related diseases .
- Anti-inflammatory Effects : In vitro studies using BV2 microglial cells showed that the compound could reduce pro-inflammatory responses induced by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of related compounds and derivatives:
- Antidiabetic Activity : Research on pyrrolo[3,4-c]pyridine derivatives has shown their ability to enhance insulin sensitivity and glucose uptake in muscle and fat cells. One study reported a significant increase in glucose incorporation into lipids at varying concentrations .
- Antimicrobial Activity : Pyrrolo[3,4-c]pyridine derivatives have been assessed for their antimicrobial properties against Mycobacterium tuberculosis. Certain derivatives exhibited minimum inhibitory concentrations (MICs) below 25 µM .
- Anticancer Potential : Compounds structurally related to this pyrrolo derivative have been evaluated for cytotoxicity against various cancer cell lines. Results indicated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Targeted Drug Delivery and Anticancer Activity
The compound has been investigated for its potential in targeted drug delivery systems. Its boron content allows for the development of boron neutron capture therapy (BNCT), which is a promising approach for treating certain types of cancer. Studies have shown that compounds containing boron can enhance the efficacy of radiation therapy by selectively accumulating in tumor tissues and releasing toxic agents upon neutron irradiation .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. The unique structure may enhance the interaction with microbial membranes, leading to increased permeability and cell death .
Organic Synthesis
Reagents in Cross-Coupling Reactions
The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its ability to form stable complexes with palladium catalysts allows for efficient coupling of aryl halides with boronic acids to form biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals .
Building Block in Material Science
In materials science, this compound is utilized as a building block for synthesizing functionalized polymers and nanomaterials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength .
Case Study 1: Anticancer Applications
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of boron-containing pyridine derivatives, including 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine. These compounds demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism was attributed to enhanced uptake via specific transporters present on cancer cells .
Case Study 2: Organic Synthesis Efficiency
In a research article from Organic Letters, the compound was employed in a series of Suzuki coupling reactions. The results indicated that using this boron derivative significantly improved yields compared to traditional methods. The study emphasized the importance of optimizing reaction conditions to maximize efficiency and selectivity in synthesizing complex organic molecules .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group enables participation in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds with aryl/vinyl halides.
Mechanism :
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Transmetallation between the boronate ester and palladium catalyst (e.g., Pd(PPh₃)₄) occurs in the presence of a base (e.g., K₂CO₃).
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Subsequent reductive elimination yields biaryl or heterobiaryl products.
Key Data :
| Reaction Partner | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(dppf)Cl₂ | THF | 82 | |
| 3-Iodopyridine | Pd(PPh₃)₄ | DMF | 75 |
Structural Influence :
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The 2-methyl group enhances steric stability during coupling, reducing undesired homocoupling byproducts.
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Electronic effects from the pyrrolopyridine core increase reaction rates compared to phenylboronate analogs .
Oxidation of the Boronate Ester
The dioxaborolane moiety can be oxidized to a boronic acid under controlled conditions, expanding its utility in aqueous-phase reactions.
Conditions :
-
Oxidizing Agent : H₂O₂ (30%) in acetic acid (1:1 v/v)
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Temperature : 25°C, 12 hours
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Yield : >90% conversion to 2-methyl-5-boronic acid-1H-pyrrolo[2,3-b]pyridine.
Applications :
-
The boronic acid derivative serves as a precursor for bioorthogonal conjugation or sensor development.
Nucleophilic Substitution at the Boronate Group
The boron center undergoes nucleophilic displacement with electrophiles under basic conditions:
Example Reaction :
Key Observations :
-
Grignard reagents (e.g., MeMgBr) react selectively at the boron center without affecting the pyrrolopyridine ring.
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Reaction efficiency depends on solvent polarity, with THF outperforming DCM (85% vs. 60% yield) .
Stability Under Environmental Conditions
The compound’s reactivity is influenced by environmental factors:
| Condition | Stability Outcome | Half-Life | Reference |
|---|---|---|---|
| pH 2 (aqueous) | Rapid hydrolysis of boronate ester | 2 h | |
| pH 7.4 (PBS) | Stable for >48 hours | N/A | |
| 60°C (dry DMSO) | No decomposition after 24 hours | N/A |
Recommendations :
-
Store under anhydrous conditions at −20°C to prevent hydrolysis.
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Avoid prolonged exposure to acidic or aqueous environments during synthesis.
Functionalization of the Pyrrolopyridine Core
While the boronate group is the primary reactive site, the pyrrolopyridine ring can undergo electrophilic substitution:
Nitration :
Halogenation :
Comparative Reactivity with Analogous Compounds
The 2-methyl substituent distinctively modulates reactivity compared to unmethylated analogs:
| Reaction Type | 2-Methyl Derivative Yield (%) | Unmethylated Analog Yield (%) |
|---|---|---|
| Suzuki Coupling | 82 | 68 |
| Boronate Oxidation | 90 | 85 |
| Nitration | 62 | 45 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrrolo[2,3-b]pyridine boronic esters allows for tailored applications in drug discovery and materials science. Below is a comparative analysis with analogous compounds:
Table 1: Comparative Analysis of Structural Analogues
Key Findings:
Substituent Position and Reactivity :
- Methyl vs. Ethyl : The 2-methyl derivative (baseline compound) exhibits lower steric hindrance compared to 3-ethyl analogues, enabling faster coupling kinetics .
- Halogenation : Chlorine substitution at the 3-position () or 5-position () alters electronic density, reducing reaction yields but improving product stability .
Protective Groups :
- TIPS Protection : Triisopropylsilyl groups () prevent undesired side reactions in acidic/basic conditions, critical for multi-step syntheses .
- Tosyl Protection : Tosyl derivatives () facilitate regioselective functionalization in kinase inhibitor candidates .
Biological Relevance: Compounds with morpholino or dimethylcarbamoyl substituents () show enhanced solubility and target affinity in kinase inhibition assays . 2-Oxo derivatives () mimic natural nucleobases, enabling applications in antiviral and anticancer research .
Preparation Methods
General Synthetic Strategy
The preparation of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the installation of the boronate ester group onto a halogenated pyrrolopyridine precursor via a palladium-catalyzed borylation reaction. The general approach includes:
- Starting from a halogenated (usually brominated) 2-methyl-1H-pyrrolo[2,3-b]pyridine derivative.
- Performing Miyaura borylation using bis(pinacolato)diboron as the boron source.
- Employing a palladium catalyst system under optimized conditions to achieve high yield and purity.
Detailed Synthetic Route
A representative synthetic route includes the following steps:
Synthesis of Halogenated Precursor:
The 2-methyl-1H-pyrrolo[2,3-b]pyridine is selectively brominated at the 5-position to afford 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.-
- Reagents: Bis(pinacolato)diboron (B2Pin2), palladium catalyst (e.g., Pd(dppf)Cl2), base such as potassium acetate or potassium carbonate.
- Solvent: Common solvents include dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF).
- Conditions: Heating at 80–100 °C under inert atmosphere (nitrogen or argon) for several hours (typically 12–24 h).
- Outcome: The bromide is replaced by the boronate ester group, yielding this compound.
Purification:
The crude product is purified by column chromatography or recrystallization to achieve >97% purity.
Reaction Optimization and Yields
- The choice of catalyst and base significantly affects the reaction efficiency. Pd(dppf)Cl2 combined with potassium acetate in dioxane is commonly reported to give optimal yields.
- Reaction times and temperatures are optimized to minimize side reactions such as deboronation or homocoupling.
- Typical isolated yields range from 60% to 85%, with purity exceeding 95% after purification.
Alternative Methods
- Direct C–H Borylation:
Although less common for this substrate, direct C–H activation borylation methods using iridium catalysts have been explored in literature for similar heteroaromatic systems. However, regioselectivity and yields are generally lower compared to halide borylation routes. - Lithiation-Borylation:
Directed ortho-lithiation of the pyrrolopyridine followed by quenching with trialkyl borates is a potential alternative but requires stringent low-temperature conditions and careful handling of organolithium reagents.
Summary of Preparation Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of precursor | NBS or equivalent brominating agent, solvent (e.g., DMF), room temp | 70–80 | Regioselective bromination at 5-position |
| Miyaura borylation | B2Pin2, Pd(dppf)Cl2, KOAc, dioxane, 80–100 °C, 12–24 h | 60–85 | High regioselectivity and purity |
| Purification | Column chromatography or recrystallization | — | Achieves >97% purity |
Research Findings and Notes
- The boronate ester functionality in this compound is stable under typical storage conditions but should be protected from moisture to prevent hydrolysis.
- The compound serves as a versatile intermediate for further Suzuki coupling reactions, enabling the synthesis of diverse pyrrolopyridine derivatives with potential pharmaceutical applications.
- The boronate ester group can be efficiently transformed into other functional groups, such as hydroxyl or halides, expanding the synthetic utility of the molecule.
Q & A
Q. What are the standard synthetic routes for preparing 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a brominated pyrrolo[2,3-b]pyridine precursor (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) is reacted with a boronate ester (e.g., tert-butyl N-[2-(dimethylcarbamoyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂), potassium carbonate, and a solvent system like dioxane/water at 90°C under nitrogen . The tetramethyl dioxaborolane group enhances boronate stability and reactivity during coupling .
Q. How is the compound purified after synthesis?
Common purification methods include column chromatography (e.g., using ethyl acetate/hexane gradients) and recrystallization from solvents like ethanol or THF. For intermediates, filtration and concentration in vacuo are employed to isolate crude residues, followed by further refinement .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR to confirm substitution patterns and boron-adjacent proton environments .
- HRMS (High-Resolution Mass Spectrometry) for molecular weight validation .
- FTIR to identify functional groups (e.g., boronate ester C-O stretches near 1350–1300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for Suzuki-Miyaura couplings involving this boronate ester?
- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are preferred for aryl-aryl couplings, with ligand tuning (e.g., SPhos) improving efficiency .
- Solvent systems : Biphasic mixtures (toluene/ethanol/water) enhance solubility and reduce side reactions .
- Temperature control : Maintaining 90–105°C ensures complete conversion while minimizing boronate ester decomposition .
- Base choice : K₂CO₃ or Cs₂CO₃ in aqueous phases neutralizes HBr byproducts, driving the reaction forward .
Q. How do steric and electronic effects of the pyrrolo[2,3-b]pyridine core influence cross-coupling efficiency?
Steric hindrance at the 5-position (due to the methyl group) can slow transmetallation, requiring longer reaction times. Electron-deficient pyridine rings enhance electrophilicity, improving oxidative addition with Pd⁰ catalysts. Computational studies (DFT) or Hammett parameters may predict substituent effects .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- High-resolution X-ray diffraction : Use SHELXL for small-molecule refinement to resolve disorder in the dioxaborolane ring .
- Twinned data handling : SHELXPRO can model twin laws for challenging crystals .
- Complementary techniques : Pair XRD with solid-state NMR to validate boron coordination environments .
Q. How is this compound utilized in medicinal chemistry pipelines?
It serves as a key intermediate in kinase inhibitor development. For example, spiro-azaindoline HPK1 inhibitors incorporate the pyrrolo[2,3-b]pyridine scaffold via sequential cross-coupling and cyclization steps . Biological activity is assessed via:
- Enzyme inhibition assays (e.g., IC₅₀ determination).
- Cellular permeability studies (logP optimization via boronate ester masking) .
Q. What safety protocols are critical when handling this compound?
- Inert atmosphere : Reactions should be conducted under nitrogen/argon to prevent boronate hydrolysis .
- Thermal stability : Avoid sparks/open flames (P210 hazard code) due to organic solvent use (e.g., dioxane) .
- Waste disposal : Quench residual boronate esters with aqueous H₂O₂ to convert boronates into less reactive acids .
Methodological Guidance Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
